2,3-Phenazinediamine, N-(1-methylbutylidene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Phenazinediamine, N-(1-methylbutylidene)- typically involves the condensation of 2,3-diaminophenazine with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux . The choice of solvent can vary, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production Methods
While specific industrial production methods for 2,3-Phenazinediamine, N-(1-methylbutylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Phenazinediamine, N-(1-methylbutylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Phenazinediamine, N-(1-methylbutylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Mechanism of Action
The mechanism of action of 2,3-Phenazinediamine, N-(1-methylbutylidene)- is not fully understood, but it is believed to interact with various molecular targets through its imine and aromatic groups. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects. The compound may also interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminophenazine: A precursor to 2,3-Phenazinediamine, N-(1-methylbutylidene)-, with similar chemical properties but lacking the imine group.
Phenazine: The parent compound, which is a simpler structure without the additional functional groups.
2,3-Diaminophenazine derivatives: Various derivatives with different substituents on the phenazine core.
Uniqueness
2,3-Phenazinediamine, N-(1-methylbutylidene)- is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
62283-81-2 |
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Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-(pentan-2-ylideneamino)phenazin-2-amine |
InChI |
InChI=1S/C17H18N4/c1-3-6-11(2)19-15-10-17-16(9-12(15)18)20-13-7-4-5-8-14(13)21-17/h4-5,7-10H,3,6,18H2,1-2H3 |
InChI Key |
WFIIBNFVARBOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C |
Origin of Product |
United States |
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